

Benchmarking the Efficacy of 5-Chloro-2-hydroxybenzonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **5-Chloro-2-hydroxybenzonitrile**

Cat. No.: **B085134**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of **5-Chloro-2-hydroxybenzonitrile** and its derivatives. It offers an objective comparison of their efficacy against various cancers, microbial strains, and viruses, benchmarked against established treatments. This document synthesizes experimental data from multiple studies to aid in the evaluation of these compounds as potential therapeutic leads.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of various **5-Chloro-2-hydroxybenzonitrile** derivatives in terms of their anti-cancer, antimicrobial, and antiviral activities.

Anticancer Activity

The cytotoxic potential of **5-Chloro-2-hydroxybenzonitrile** derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. A lower IC50 value indicates higher potency.

Compound/ Derivative	Cancer Cell Line	IC50 (μM)	Comparator Drug	Comparator IC50 (μM)	Reference
5-Chloro-N- {4-[N-(4,6- dimethylpyrim- idin-2- yl)sulfamoyl]p- henyl}-2- hydroxybenz- amide	MCF-7 (Breast)	-	Doxorubicin	~0.040	[1]
3-[5- [(Z,2Z)-2- chloro-3-(4- nitrophenyl)-2- propenyliden- e]-4-oxo-2- thioxothiazoli- din-3- yl]propanoic acid (2h)	MOLT-4 (Leukemia)	< 0.01	-	-	[2]
3-[5- [(Z,2Z)-2- chloro-3-(4- nitrophenyl)-2- propenyliden- e]-4-oxo-2- thioxothiazoli- din-3- yl]propanoic acid (2h)	SW-620 (Colon)	< 0.01	-	-	[2]
3-[5- [(Z,2Z)-2- chloro-3-(4-	SF-539 (CNS)	< 0.01	-	-	[2]

nitrophenyl)-2

-
propenyliden
e]-4-oxo-2-
thioxothiazoli
din-3-
yl}propanoic
acid (2h)

3-{5-
[(Z,2Z)-2-
chloro-3-(4-
nitrophenyl)-2

-
propenyliden SK-MEL-5
e]-4-oxo-2- (Melanoma) < 0.01
thioxothiazoli
din-3-
yl}propanoic
acid (2h)

[2]

5-chloro-3-(2-
methoxyvinyl)
-indole-2-
carboxamide
(5f)

HCT116
(Colon)

Erlotinib

5-chloro-3-(2-
methoxyvinyl)
-indole-2-
carboxamide
(5g)

HCT116
(Colon)

Erlotinib

5-chloro-
indole-2-
carboxylate
(3b)

Erlotinib

[3]

5-chloro-
indole-2-

Erlotinib

[3]

carboxylate

(3e)

Note: The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

Derivatives of **5-Chloro-2-hydroxybenzonitrile** have demonstrated promising activity against a spectrum of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/ Derivative	Bacterial Strain	MIC (μ mol/L)	Comparator Drug	Comparator MIC (μ g/mL)	Reference
5-chloro-N- {4-[N-(4,6- dimethylpyrim- idin-2- yl)sulfamoyl]p- henyl}-2- hydroxybenz- amide	Staphylococc- us aureus (MSSA & MRSA)	15.62-31.25	-	-	[4]
4-(5-chloro-2- hydroxybenzy- lideneamino)- N-(thiazol-2- yl)benzenesul- fonamide	Mycobacteriu- m kansasii	1-4	-	-	[4]
2- chloroquinolin- e-6-sulfonamide derivative (QS-3)	Pseudomonas aeruginosa	-	Ciprofloxacin	0.25 - 1	[5]
2- chloroquinolin- e-6-sulfonamide derivative (QS-3)	Enterococcus faecalis	-	Ciprofloxacin	0.5 - 2	[5]
2- chloroquinolin- e-6-sulfonamide derivative (QS-3)	Escherichia coli	-	Ciprofloxacin	0.015 - 0.12	[5]

2-					
chloroquinolin					
e-6-	Salmonella				
sulfonamide	typhi	-	Ciprofloxacin	0.015 - 0.12	[5]
derivative					
(QS-3)					

Note: The provided MIC values for QS-3 are from a single study and should be interpreted as indicative of the potential activity of this class of compounds. Ciprofloxacin MIC values represent a typical range observed in susceptible isolates.[5]

Antiviral Activity

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV). The efficacy is measured by the log reduction in virus titer.

Compound/Derivative	Virus	Log Reduction in Virus Titer	Cytotoxicity (CC50, μ M)	Reference
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues	RSV	>1	>10	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Determination of IC50 for Anticancer Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds on adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Adherent cancer cell line of interest
- Complete cell culture medium
- 96-well microtiter plates
- Test compounds (**5-Chloro-2-hydroxybenzonitrile** derivatives)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest logarithmically growing cells and perform a cell count.
 - Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
 - Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in complete medium.

- Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plates for 48-72 hours.
- MTT Assay:
 - Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
 - Carefully aspirate the medium containing MTT.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 10 minutes.
- Data Analysis:
 - Measure the absorbance of each well at 490 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Determination of MIC for Antimicrobial Activity (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

- Bacterial strain of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates

- Test compounds (**5-Chloro-2-hydroxybenzonitrile** derivatives)
- Standard antimicrobial agent (e.g., Ciprofloxacin)
- Sterile saline or PBS

Procedure:

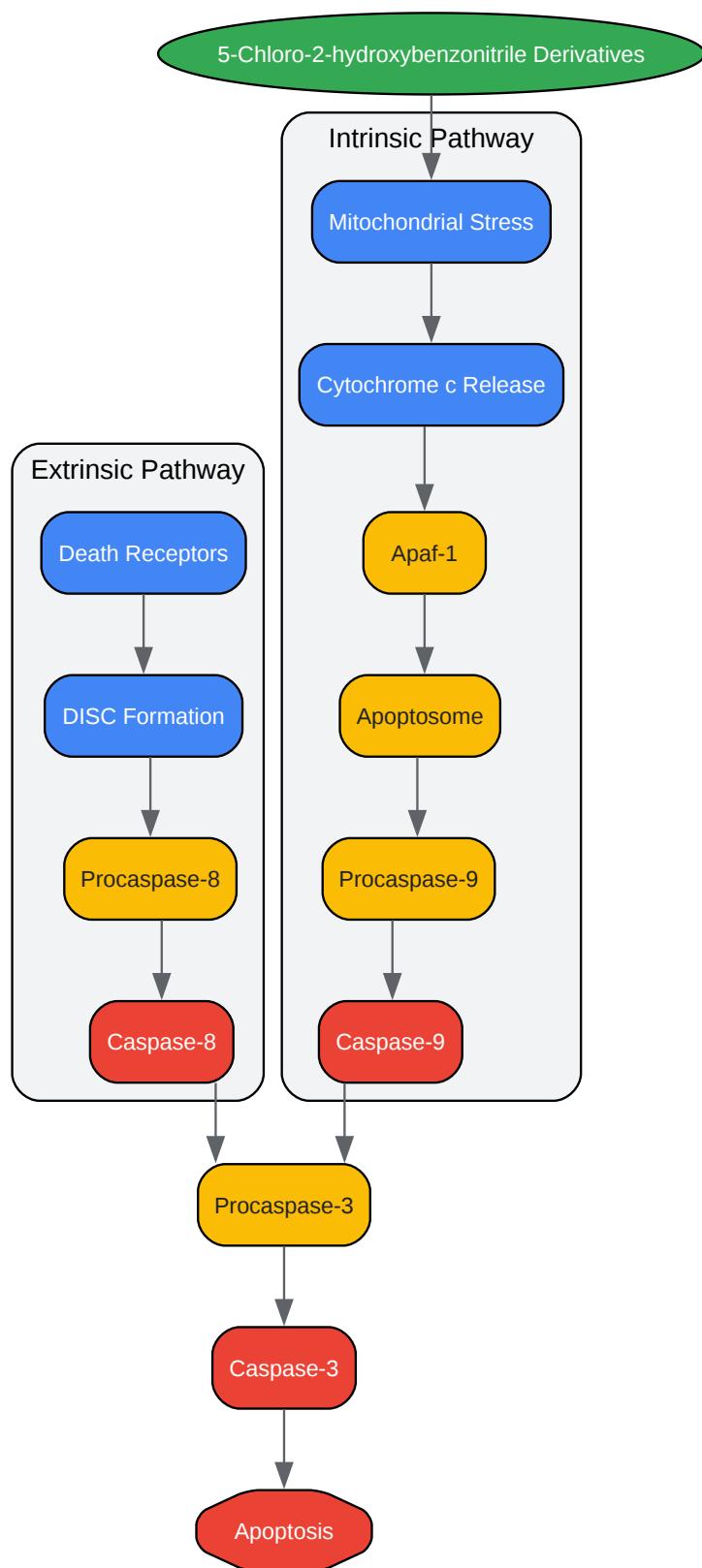
- Inoculum Preparation:
 - Prepare a bacterial inoculum from a fresh culture on an agar plate.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Compound Dilution:
 - Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the broth medium directly in the 96-well plates.
- Inoculation and Incubation:
 - Inoculate each well with the prepared bacterial suspension.
 - Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
 - Incubate the plates at 37°C for 18-24 hours.
- MIC Determination:
 - Visually inspect the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Mechanisms of Action

5-Chloro-2-hydroxybenzonitrile derivatives have been shown to exert their biological effects through the modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Apoptosis Induction

Many salicylonitrile derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.^[7] The activation of caspase-9 is a hallmark of the intrinsic pathway.^[8]

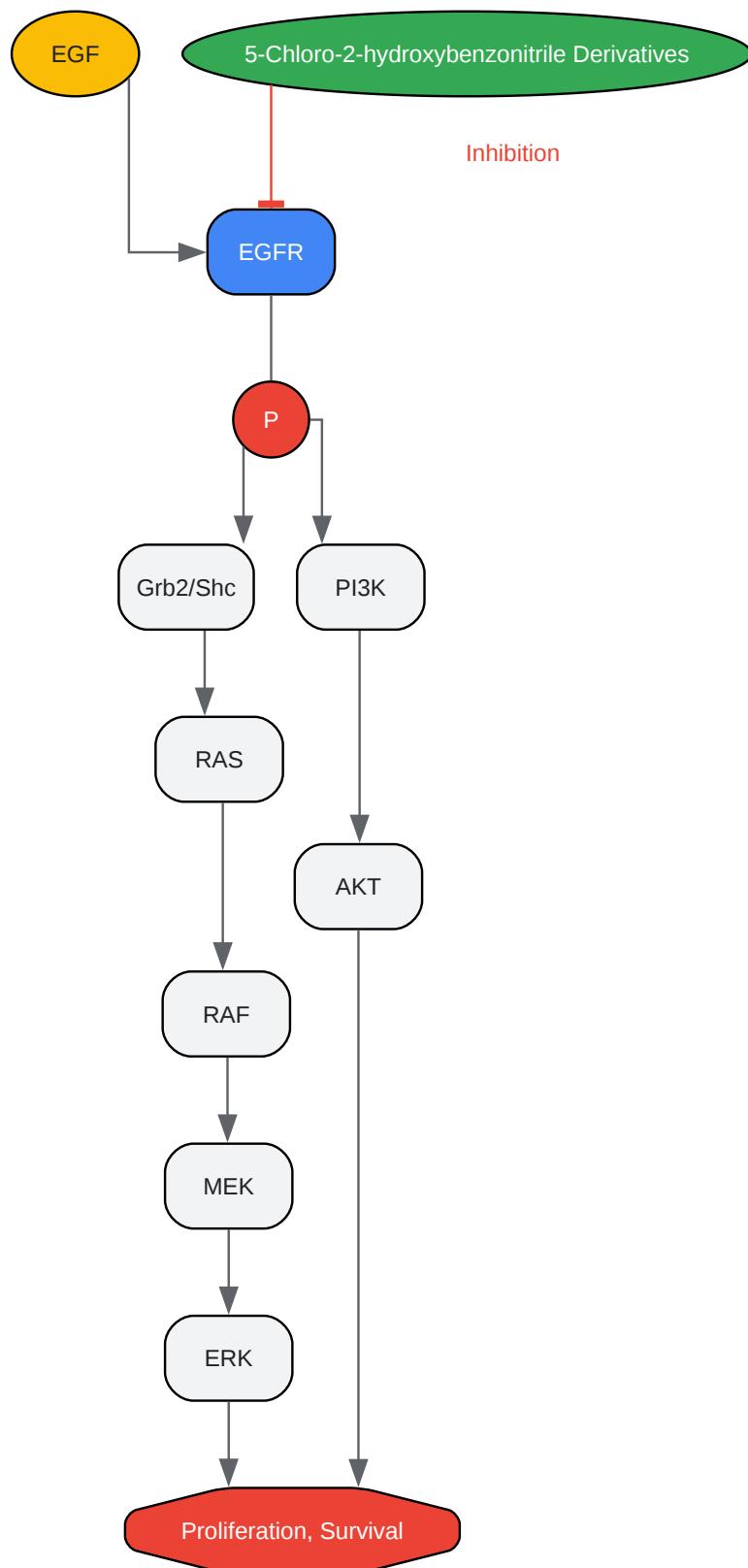


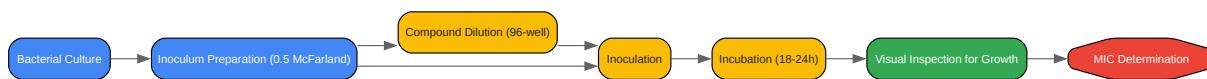
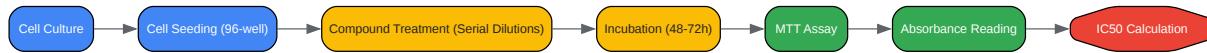
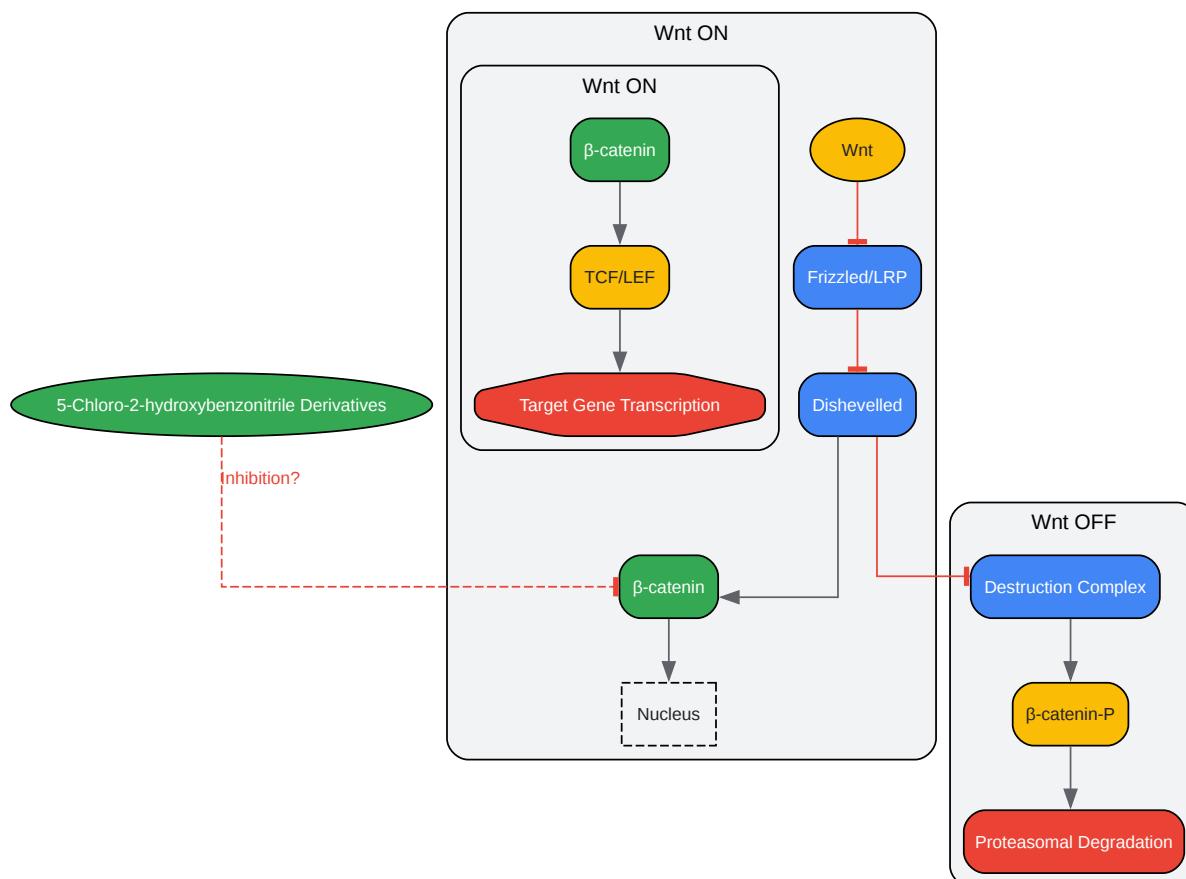
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Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.^[9] Some salicylonitrile derivatives may act as EGFR inhibitors, blocking these pro-growth signals.





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